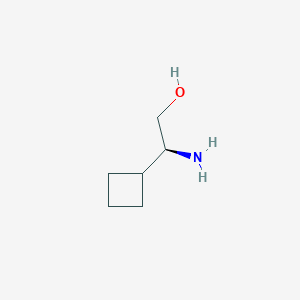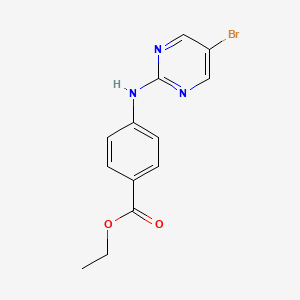![molecular formula C5H4N4 B11924480 3H-Pyrazolo[3,4-d]pyrimidine CAS No. 271-79-4](/img/structure/B11924480.png)
3H-Pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazolo[3,4-d]pyrimidine: is an organic compound belonging to the class of pyrazolopyrimidines. These compounds consist of a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have gained significant attention due to their versatile pharmacological properties, including anti-proliferative and antitumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazolo[3,4-d]pyrimidine typically involves the formation of pyrazol-3-one substrates, which are then cyclized to form the pyrazolopyrimidine core. One common method involves the treatment of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazolopyrimidine oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substituent.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidines with potential pharmacological activities .
Applications De Recherche Scientifique
3H-Pyrazolo[3,4-d]pyrimidine has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3H-Pyrazolo[3,4-d]pyrimidine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce apoptosis and halt the proliferation of cancer cells . Molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparaison Avec Des Composés Similaires
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Comparison: 3H-Pyrazolo[3,4-d]pyrimidine is unique due to its specific structural features and its ability to inhibit CDKs effectively. Compared to similar compounds, it has shown superior cytotoxic activities against various cancer cell lines . The presence of different substituents on the pyrazolopyrimidine ring can significantly influence its biological activity and specificity .
Propriétés
Numéro CAS |
271-79-4 |
|---|---|
Formule moléculaire |
C5H4N4 |
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
3H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1,3H,2H2 |
Clé InChI |
ZKLZWYYOUIMSJD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=CN=C2N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)


![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)









